Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate
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Overview
Description
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate is a complex organic compound with the molecular formula C20H22N2O8 and a molecular weight of 418.4 g/mol It is characterized by its unique structure, which includes an acetamido group, a malonate ester, and an isoindolinyl moiety
Preparation Methods
The synthesis of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate typically involves multiple steps. One common method starts with the reaction of diethyl malonate with acetic anhydride to form diethyl acetamidomalonate . This intermediate is then reacted with potassium phthalimide and bromoacetic acid to introduce the isoindolinyl group . The reaction conditions often involve the use of organic solvents such as ethyl ether and require careful control of temperature and pH to ensure high yields and purity .
Chemical Reactions Analysis
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups, such as amides or ethers. Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmaceutical compounds, including antibiotics and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific properties.
Biological Research: It is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and binding affinity .
Comparison with Similar Compounds
Diethyl 2-Acetamido-2-[3-(1,3-dioxo-2-isoindolinyl)-2-oxopropyl]malonate can be compared with similar compounds such as:
Diethyl acetamidomalonate: This compound lacks the isoindolinyl group and is primarily used in the synthesis of amino acids and peptides.
Diethyl malonate: A simpler ester that is widely used in organic synthesis for the preparation of barbiturates and other pharmaceuticals.
Phthalimide derivatives: These compounds share the isoindolinyl moiety and are used in the synthesis of various heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.
Properties
Molecular Formula |
C20H22N2O8 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]propanedioate |
InChI |
InChI=1S/C20H22N2O8/c1-4-29-18(27)20(21-12(3)23,19(28)30-5-2)10-13(24)11-22-16(25)14-8-6-7-9-15(14)17(22)26/h6-9H,4-5,10-11H2,1-3H3,(H,21,23) |
InChI Key |
CBXXWFGJOHRKNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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